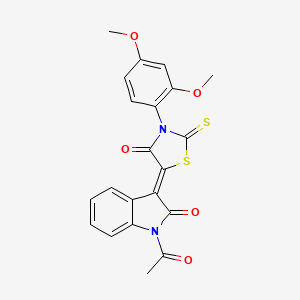![molecular formula C10H9ClF3NO4S B2462221 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1008594-59-9](/img/structure/B2462221.png)
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a chemical compound with the IUPAC name N-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}tryptophan . It has a molecular weight of 446.83 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 446.83 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Sorption Mechanisms in Soil and Organic Matter
The compound 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid, related to phenoxy herbicides, demonstrates specific sorption mechanisms when interacting with soil and organic matter. Research indicates that the sorption of such compounds can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. Notably, soil organic matter and iron oxides emerge as significant sorbents for phenoxy herbicides. However, data on certain parameters like Oxalate Fe and DCB Fe are often underreported, which is crucial for a comprehensive understanding of these sorption processes (Werner et al., 2012).
Environmental Persistence and Degradation Products
Nitisinone, structurally similar to the specified compound, was originally synthesized as a triketone herbicide. Despite its limited use in agriculture due to unsatisfactory herbicidal properties and environmental impact, it has found medical applications. Studies have focused on the stability and degradation pathways of nitisinone, revealing that it forms stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid under various conditions. These findings contribute to our understanding of the environmental persistence and potential risks associated with the use of such compounds (Barchańska et al., 2019).
Wastewater Treatment and Environmental Concerns
The production of pesticides, including compounds like 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid, generates high-strength wastewater containing various toxic pollutants. These substances pose a risk of contaminating natural water sources if not adequately treated. Biological processes and granular activated carbon have been identified as effective methods for removing such pollutants from wastewater. However, more experimental evaluations are necessary to optimize process design, efficiency, and cost (Goodwin et al., 2018).
Applications in Stimulating Oil and Gas Operations
In the context of acidizing operations for carbonate and sandstone formations in oil and gas industries, organic acids serve as alternatives to hydrochloric acid due to their weaker and less-corrosive nature. The use of organic acids like formic, acetic, citric, and lactic acids helps avoid issues such as high corrosion rates and lack of penetration associated with stronger acids. These acids play a crucial role in formation damage removal and dissolution, offering a less corrosive and more controlled approach to enhancing oil and gas extraction processes (Alhamad et al., 2020).
特性
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVAYYUDAPMGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2462138.png)


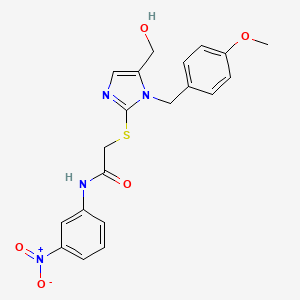
![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2462145.png)
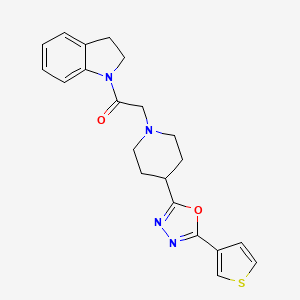
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2462148.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2462150.png)


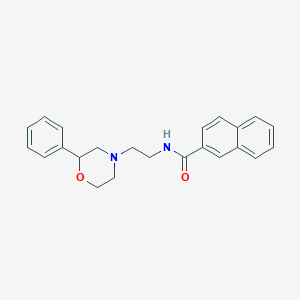
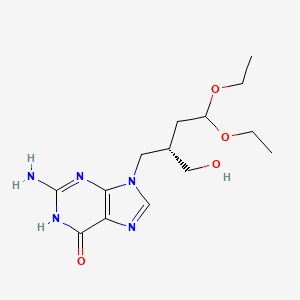
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2462158.png)
